REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5]OCC1.[OH2:7].[OH2:8].[NH2:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[CH:14][CH:15]=1.[C:19]([O:25][CH3:26])(=[O:24])/[CH:20]=[CH:21]/[CH2:22][CH3:23]>CCOC(C)=O>[NH2:9][C:10]1[CH:11]=[C:12]([C@H:21]([CH2:22][CH3:23])[CH2:20][C:19]([O:25][CH3:26])=[O:24])[CH:13]=[CH:14][CH:15]=1.[CH:22]1([CH:23]([C:12]2[CH:13]=[CH:14][CH:15]=[C:10]([OH:8])[CH:11]=2)[CH2:5][C:6]([OH:1])=[O:7])[CH2:20][CH2:21]1 |f:2.3|
|
Name
|
hydroxyl[(S)-Binap]-rhodium(I)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.394 g
|
Type
|
reactant
|
Smiles
|
O.NC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\CC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then stirred at 40° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a flask
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude was purified by combiflash chromatography (0 to 20% EtOAc/Hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)[C@@H](CC(=O)OC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(CC(=O)O)C1=CC(=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 44.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |